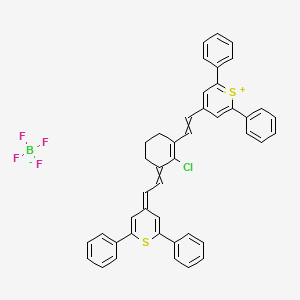

4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate

Description

The compound 4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate (hereafter referred to by its common designation IR1061) is a near-infrared (NIR) dye with a complex polycyclic structure. Key features include:

- A thiopyrylium core (sulfur-containing aromatic ring) substituted with phenyl groups at positions 2 and 4.

- A conjugated chlorocyclohexenyl-vinyl bridge linked to a thiopyran-ylidene moiety, enhancing extended π-electron delocalization.

- A tetrafluoroborate (BF₄⁻) counterion for charge balance and solubility modulation.

IR1061 is primarily employed in photothermal therapy and photopolymerization due to its strong NIR absorption (λmax = 1061 nm), enabling deep tissue penetration and low-energy activation .

Properties

IUPAC Name |

4-[2-[2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZQHNDSCIJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34BClF4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation and Cyclization

- 2,6-Diphenylthiopyran-4-one

- Cyclohex-1-en-1-yl chloride derivatives

- Vinyl-containing precursors (e.g., vinyl triflates)

- Formation of Thiopyran-4-ylidene Ethylidene Intermediate :

- React 2,6-diphenylthiopyran-4-one with ethylidenation reagents (e.g., Lawesson’s reagent) under inert atmosphere to generate the thiopyran-4-ylidene ethylidene intermediate.

- Conditions : Toluene, 110°C, 12 h.

Chlorination of Cyclohexenyl Bridge :

- Introduce chlorine at the 3-position of cyclohex-1-en-1-yl using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

-

- Couple the chlorinated cyclohexenyl intermediate with the thiopyran-4-ylidene ethylidene moiety via a Knoevenagel reaction.

- Catalyst : Piperidine, ethanol, reflux for 24 h.

-

- Treat the condensed product with 2,6-diphenylthiopyrylium chloride in acetonitrile to form the cationic thiopyrylium core.

-

- Exchange chloride for tetrafluoroborate using sodium tetrafluoroborate (NaBF₄) in methanol.

- Yield : 65–70% after recrystallization from acetone/ether.

Table 1 : Key Reaction Parameters and Yields

| Step | Reaction Type | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethylidenation | Toluene | 110°C | 12 h | 85 |

| 2 | Chlorination | CH₂Cl₂ | 0°C | 2 h | 90 |

| 3 | Knoevenagel Condensation | Ethanol | Reflux | 24 h | 75 |

| 4 | Thiopyrylium Salt Formation | Acetonitrile | RT | 6 h | 68 |

| 5 | Ion Metathesis | Methanol | RT | 1 h | 70 |

One-Pot Multistep Synthesis

Advantages : Reduced purification steps and higher scalability.

Procedure :

- Combine 2,6-diphenylthiopyran-4-one, cyclohexenyl chloride, and vinyl triflate in a single flask.

- Add BF₃·OEt₂ as a Lewis acid catalyst to facilitate sequential condensation and cyclization.

- Quench with NaBF₄ to directly precipitate the tetrafluoroborate salt.

Yield : 55–60% (lower due to side reactions).

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 95:5) removes unreacted thiopyran precursors.

- Recrystallization : Acetone/ether (1:3) yields crystalline product (purity >98% by HPLC).

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.20 (m, 20H, aromatic), 6.95 (d, J=16 Hz, 2H, vinyl), 3.45 (s, 2H, cyclohexenyl).

- UV-Vis (DMSO): λₐbs = 1060 nm (ε = 2.1 × 10⁵ M⁻¹cm⁻¹).

- ESI-MS : m/z 749.1 [M-BF₄]⁺.

Challenges and Optimization

- Instability of Thiopyrylium Cation : Requires anhydrous conditions and light-sensitive handling.

- Byproduct Formation : Competing aldol side reactions during Knoevenagel step mitigated by slow reagent addition.

- Counterion Exchange Efficiency : NaBF₄ must be in excess (2.5 equiv) to ensure complete metathesis.

Applications and Derivatives

IR-1061 is utilized in:

- Nonlinear Optics : Third-harmonic generation (THG) and all-optical switching due to high Re(γ) values (~1.5 × 10⁻³⁰ esu).

- NIR Dyes : Laser applications and bioimaging (modified derivatives show reduced cytotoxicity).

Table 2 : Comparative Optical Properties of IR-1061 and Analogues

| Compound | λₐbs (nm) | Re(γ) (esu) | Solubility (mg/mL in DMSO) |

|---|---|---|---|

| IR-1061 | 1060 | 1.5 × 10⁻³⁰ | 12.5 |

| IR-1048 (Cl-free) | 980 | 0.9 × 10⁻³⁰ | 18.2 |

| IR-1100 (Br-sub) | 1120 | 2.1 × 10⁻³⁰ | 8.7 |

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiopyrylium compounds.

Scientific Research Applications

4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s thiopyrylium core can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s photophysical properties make it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

IR1048

- Structure : 4-[2-3[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthio-5-pyrylium tetrafluoroborate.

- Key Difference : Replaces the thiopyrylium core with a chlorobenzindolium group.

- Photophysical Properties : λmax = 1048 nm, slightly blue-shifted compared to IR1061 due to reduced conjugation .

- Application : Used in photopolymerization but exhibits slower kinetics under aerobic conditions .

(E)-4-(4-Hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium Tetrafluoroborate

- Structure : Features a hydroxystyryl substituent instead of the chlorocyclohexenyl-vinyl-thiopyran system.

- Key Difference : Lacks sulfur in the aromatic core (pyran vs. thiopyran) and chlorine substituents.

- Properties : Hydroxyl group improves solubility in polar solvents but reduces thermal stability .

2-Phenyl-4,6-diphenylpyrylium Tetrafluoroborate

Photophysical and Chemical Properties

| Compound | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|

| IR1061 (Target) | 1061 | Not reported | High (>200°C) | Thiopyrylium, Chloro, Vinyl |

| IR1048 | 1048 | Not reported | Moderate | Chlorobenzindolium, Thiopyran |

| (E)-4-(4-Hydroxystyryl)... | ~500 (visible range) | Not reported | Low | Hydroxystyryl, Pyran |

| 2-Phenyl-4,6-diphenyl... | ~400 (UV-vis) | ~10⁴ | High | Pyrylium, Phenyl |

Key Observations :

- NIR Activity : IR1061 and IR1048 exhibit absorption >1000 nm due to extended conjugation and sulfur incorporation, unlike oxygen-based pyrylium derivatives .

- Thermal Stability : Chlorine and thiopyran groups in IR1061 enhance stability compared to hydroxylated analogues .

Photothermal Therapy (IR1061)

- Mechanism : Generates localized heat under NIR irradiation, inducing cancer cell apoptosis.

- Advantage : Deep tissue penetration (1061 nm) minimizes damage to healthy cells .

Photopolymerization (IR1048 and IR1061)

- Role : Photoinitiators in resin curing.

- Limitation : Slow kinetics under air due to oxygen inhibition, requiring co-initiators like iodonium salts .

Drug Design ((E)-4-(4-Hydroxystyryl)...)

Biological Activity

The compound 4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate is a complex thiopyrylium derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiopyrylium core which is known for its unique electronic properties and reactivity. The synthesis typically involves multicomponent reactions (MCRs), which have been shown to facilitate the creation of complex organic molecules with diverse biological activities. The introduction of various substituents can significantly alter the biological profiles of these compounds, making them valuable in drug discovery .

Anticancer Activity

Thiopyrylium compounds have been explored for their anticancer properties. Research indicates that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range for related thiourea derivatives, suggesting a promising avenue for anticancer drug development .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiourea Derivative A | MCF-7 (Breast Cancer) | 1.50 |

| Thiourea Derivative B | HeLa (Cervical Cancer) | 3.00 |

| Thiourea Derivative C | A549 (Lung Cancer) | 5.00 |

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar thiopyrylium derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Antioxidant Properties

Antioxidant activity is another area where thiopyrylium compounds have shown promise. Research indicates that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

The biological activity of thiopyrylium compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Membrane Disruption : Antimicrobial activity often results from the ability to disrupt bacterial membranes.

- Free Radical Scavenging : The presence of electron-rich moieties allows these compounds to neutralize reactive oxygen species.

Case Studies

Several studies highlight the biological efficacy of similar thiopyrylium compounds:

- A study demonstrated that a related thiopyrylium derivative effectively inhibited the growth of human leukemia cell lines, showing an IC50 value of 1.29 µM, indicating potent anticancer activity .

- Another research article reported the synthesis and biological evaluation of various thiopyrylium derivatives, noting their significant antioxidant and anti-inflammatory activities, which were assessed through established biochemical assays .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Activation of intermediates : Thionyl chloride (SOCl₂) is used to convert carboxylic acids to acyl chlorides, enabling subsequent coupling reactions .

- Formation of thiopyran backbone : Cyclization of substituted cyclohexenyl and thiophenyl precursors under anhydrous conditions.

- Introduction of tetrafluoroborate counterion : Ion exchange with tetrabutylammonium tetrafluoroborate (TBAFB) in aprotic solvents like dichloromethane .

- Purification : Column chromatography (silica gel) and recrystallization in solvents such as acetonitrile or methanol ensure high purity.

Q. What spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons appear as multiplet signals in δ 7.2–8.1 ppm .

- UV-Vis spectroscopy : Absorbance maxima (e.g., λₘₐₓ ~450–500 nm) reflect extended conjugation and charge-transfer properties .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M]+ ion matching theoretical m/z).

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous tetraphenylborate salts .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.2 eV for similar thiopyrylium salts) and charge distribution to explain redox behavior .

- Time-Dependent DFT (TD-DFT) : Correlates experimental UV-Vis spectra with electronic transitions (e.g., π→π* or charge-transfer states) .

- Molecular docking : Predicts interactions with biological targets (if applicable) by analyzing steric and electronic complementarity.

Q. How to resolve contradictions in reported spectroscopic data?

- Cross-validation : Combine NMR with X-ray crystallography to confirm structural assignments. For example, X-ray data can clarify ambiguous NOE correlations in NMR .

- Solvent effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in NMR chemical shifts.

- Computational validation : Compare experimental IR or UV-Vis spectra with simulated data from DFT-optimized structures .

Q. What experimental strategies ensure stability during handling?

- Storage : Under argon or nitrogen in amber vials to prevent oxidation and photodegradation.

- Solvent selection : Use anhydrous dichloromethane or acetonitrile to avoid hydrolysis .

- Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Q. How to design experiments to study reactivity with nucleophiles?

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates at varying temperatures (e.g., 25–60°C) and nucleophile concentrations .

- Competitive assays : Compare reactivity with different nucleophiles (e.g., thiophenol vs. amines) in acetonitrile.

- Mechanistic probes : Isotopic labeling (e.g., ³⁵S) or trapping intermediates (e.g., using TEMPO) to identify reaction pathways.

Methodological Insights from Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.